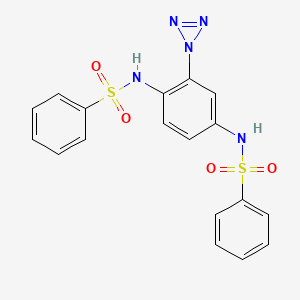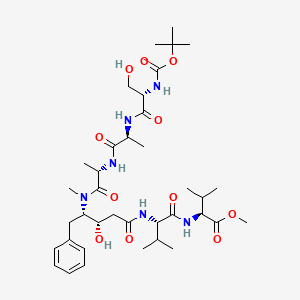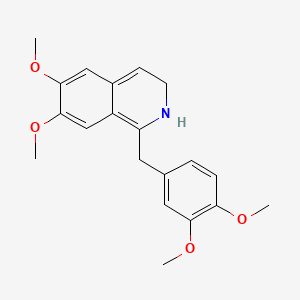
alpha-D-rhamnopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-rhamnopyranose: is a monosaccharide with the molecular formula C6H12O5. It is a six-carbon sugar that exists in a pyranose ring form with an alpha-configuration at the anomeric carbon. This compound is a naturally occurring sugar found in various plants and microorganisms. It plays a significant role in the structure of glycosides and polysaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-rhamnopyranose can be synthesized through the hydrolysis of natural glycosides that contain rhamnose. Enzymatic hydrolysis using alpha-L-rhamnosidase is a common method. This enzyme specifically hydrolyzes the non-reducing end of alpha-L-rhamnose, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as citrus fruits, where rhamnose is present in glycosidic form. The extraction process includes hydrolysis, purification, and crystallization steps to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form rhamnonic acid.
Reduction: Reduction of this compound can yield rhamnitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a metal catalyst can be used for reduction.
Substitution: Glycosylation reactions often use catalysts like silver triflate or Lewis acids.
Major Products:
Oxidation: Rhamnonic acid.
Reduction: Rhamnitol.
Substitution: Various glycosides depending on the substituent.
Scientific Research Applications
Alpha-D-rhamnopyranose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for bacterial and plant polysaccharides.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of glycoside-based drugs.
Industry: It is used in the food and beverage industry as a flavoring agent and in the production of bioactive compounds
Mechanism of Action
The mechanism of action of alpha-D-rhamnopyranose involves its role as a substrate for various enzymes. For example, alpha-L-rhamnosidase catalyzes the hydrolysis of glycosidic bonds in rhamnose-containing compounds. This enzymatic activity is crucial for the metabolism of rhamnose in microorganisms and plants. The molecular targets include glycosidic bonds in polysaccharides and glycosides .
Comparison with Similar Compounds
Alpha-L-rhamnopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
Beta-D-rhamnopyranose: Differs in the configuration at the anomeric carbon.
Alpha-D-glucopyranose: Similar hexose sugar but differs in the hydroxyl group positions.
Uniqueness: Alpha-D-rhamnopyranose is unique due to its specific configuration and its role in the formation of rhamnose-containing glycosides and polysaccharides. Its presence in various natural sources and its involvement in biological processes make it distinct from other similar sugars .
Properties
CAS No. |
28161-49-1 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m1/s1 |
InChI Key |
SHZGCJCMOBCMKK-PQMKYFCFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)





